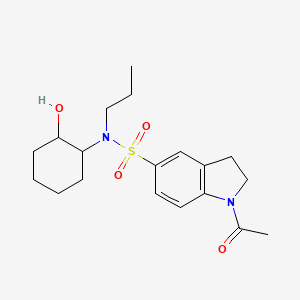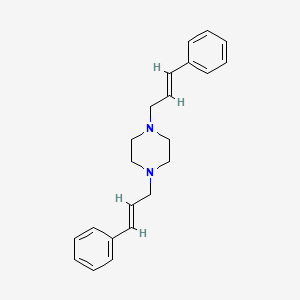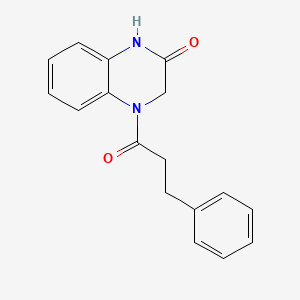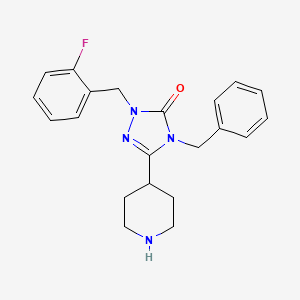
1-acetyl-N-(2-hydroxycyclohexyl)-N-propyl-5-indolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-(2-hydroxycyclohexyl)-N-propyl-5-indolinesulfonamide, also known as AHPIPS, is a chemical compound that belongs to the class of indolesulfonamides. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
作用機序
1-acetyl-N-(2-hydroxycyclohexyl)-N-propyl-5-indolinesulfonamide exerts its therapeutic effects through multiple mechanisms. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as carbonic anhydrase IX and XI. This compound also activates the Nrf2 pathway, which plays a crucial role in reducing oxidative stress and inflammation in the brain. Additionally, this compound enhances the activity of the AMP-activated protein kinase (AMPK) pathway, which regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the body. It reduces the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are associated with oxidative stress and inflammation. This compound also increases the levels of antioxidants, such as glutathione and superoxide dismutase, which protect cells from oxidative damage. Furthermore, this compound improves glucose uptake and utilization in skeletal muscle and liver, leading to improved glucose tolerance and insulin sensitivity.
実験室実験の利点と制限
1-acetyl-N-(2-hydroxycyclohexyl)-N-propyl-5-indolinesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under physiological conditions. This compound also exhibits low toxicity and minimal side effects in animal models. However, this compound has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
将来の方向性
1-acetyl-N-(2-hydroxycyclohexyl)-N-propyl-5-indolinesulfonamide has significant potential for further research and development in various therapeutic areas. Future studies could focus on optimizing the synthesis method to improve the yield and purity of this compound. Additionally, more in-depth studies are needed to elucidate the precise mechanisms of action of this compound in various diseases. Furthermore, the efficacy and safety of this compound in human clinical trials need to be evaluated to determine its potential as a therapeutic agent. Finally, the development of novel formulations and delivery systems could enhance the bioavailability and efficacy of this compound in vivo.
合成法
1-acetyl-N-(2-hydroxycyclohexyl)-N-propyl-5-indolinesulfonamide can be synthesized by reacting 2-hydroxycyclohexanone with propylamine, followed by acetylation with acetic anhydride and sulfonation with chlorosulfonic acid. The final product is obtained by reacting the intermediate sulfonamide with indole-5-carboxylic acid.
科学的研究の応用
1-acetyl-N-(2-hydroxycyclohexyl)-N-propyl-5-indolinesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. Studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
特性
IUPAC Name |
1-acetyl-N-(2-hydroxycyclohexyl)-N-propyl-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-3-11-21(18-6-4-5-7-19(18)23)26(24,25)16-8-9-17-15(13-16)10-12-20(17)14(2)22/h8-9,13,18-19,23H,3-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBLWJRMZAXOBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCCCC1O)S(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-(isoxazol-3-ylmethyl)-N-methylmethanamine](/img/structure/B5417807.png)
![N-(3-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-3-oxopropyl)urea](/img/structure/B5417811.png)
![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,4-dimethoxyphenyl)-3-piperidinamine dihydrochloride](/img/structure/B5417813.png)
![6-(2-bromobenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5417819.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)nicotinamide di(2-butenedioate)](/img/structure/B5417829.png)
![N-[1-({2-[(quinolin-8-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5417830.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-methyl-2H-chromen-3-yl)vinyl]-4-chlorobenzamide](/img/structure/B5417836.png)
![N-{2-[4-(dimethylamino)phenyl]-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide](/img/structure/B5417844.png)

![2-(4-bromophenyl)-3-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5417883.png)
![3-[(2-methoxy-4-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5417887.png)

![3-methyl-7-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5417903.png)
